2-methyl-1'-propyl-1,4'-bipiperidine

Description

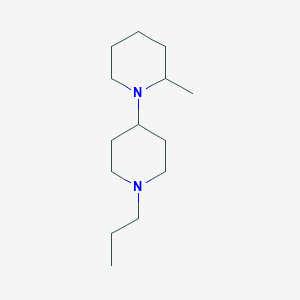

2-Methyl-1'-propyl-1,4'-bipiperidine is a synthetic organic compound belonging to the 1,4'-bipiperidine class, characterized by two piperidine rings connected via a single bond. The structural uniqueness of this compound arises from its substituents: a methyl group at the 2-position of the first piperidine ring and a propyl group at the 1'-position of the second piperidine ring. These alkyl substituents influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical determinants of pharmacological activity and pharmacokinetic behavior .

For instance, bipiperidine scaffolds are frequently utilized in neuroleptics, antivirals, and anticancer agents due to their ability to interact with diverse biological targets, such as dopamine receptors and vascular endothelial growth factor (VEGF) .

Properties

IUPAC Name |

2-methyl-1-(1-propylpiperidin-4-yl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-3-9-15-11-7-14(8-12-15)16-10-5-4-6-13(16)2/h13-14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTVXCHWJBAUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)N2CCCCC2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Alkyl vs. Aromatic Substituents: Unlike pipamperone or clocarpramine, which feature aromatic or heteroaromatic groups, this compound relies solely on alkyl chains.

- Lack of Ionizable Groups: The absence of carboxamide or ester groups (common in pipamperone and irinotecan derivatives) suggests differences in solubility and metabolic pathways .

Pharmacological Activity and Target Engagement

- Pipamperone : A neuroleptic agent acting as a dopamine D2 and serotonin 5-HT2A receptor antagonist. Its 4-fluorobenzoyl group enhances binding affinity to these receptors .

- Clocarpramine : Exhibits antipsychotic activity via dibenzazepine-mediated interactions with central dopamine receptors .

- Ancriviroc : A CCR5 antagonist with antiviral activity, leveraging its bromophenyl and pyridinyl groups for target specificity .

Pharmacokinetic Profiles

- Pipamperone : Demonstrates linear pharmacokinetics (2–400 ng/mL range) with a detection limit of 2 ng/mL in plasma. Its carboxamide group likely contributes to metabolic stability .

- Irinotecan Derivatives: Bulky ester groups necessitate hepatic activation via carboxylesterases, leading to active metabolites like SN-38 .

- This compound : The lack of ester or amide groups may reduce metabolic complexity, favoring renal excretion or cytochrome P450-mediated oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.